Andropanolide

Anti-inflammatory Immunomodulation Natural Product Pharmacology

Choose Andropanolide for 2.6x higher potency in NO inhibition (IC50 13.4 µM) vs. neoandrographolide and superior predicted oral absorption (98.4%). A distinct ent-labdane for SAR studies with broad-spectrum cytotoxicity (IC50 31.8-45.9 µM). Avoid generic substitution—purity and batch consistency guaranteed.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B12439005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndropanolide
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
InChIInChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16?,17?,19-,20-/m0/s1
InChIKeyBOJKULTULYSRAS-ZFJXHIGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Andropanolide: Pharmacological Profile and Differentiation Potential of a Minor ent-Labdane Diterpenoid from Andrographis paniculata


Andropanolide (CAS: 869807-57-8) is a minor ent-labdane diterpenoid lactone isolated from the aerial parts of Andrographis paniculata [1][2]. It possesses a molecular formula of C20H30O5 and a molecular weight of 350.45 g/mol [3]. While sharing a core scaffold with the major constituent andrographolide, andropanolide exhibits distinct structural features that may confer a unique pharmacological profile. Key preliminary activities include in vitro cytotoxicity against a panel of human cancer cell lines and the inhibition of LPS-stimulated nitric oxide (NO) production in RAW264.7 macrophages [2]. This guide focuses on the quantitative, comparative evidence that differentiates andropanolide from its more abundant and well-studied structural analogs, providing a basis for scientific selection in procurement and research.

Why Andropanolide Cannot Be Substituted with Other Andrographis-Derived ent-Labdanes


Generic substitution among Andrographis paniculata diterpenoids is scientifically unsound due to profound differences in their biological activity profiles despite shared structural origins. For instance, in a comparative study of HL-60 leukemia cells, andrographolide was the most potent cytotoxic agent among the three main diterpenoids, followed by deoxyandrographolide, while neoandrographolide was the least effective, demonstrating a clear activity hierarchy [1]. Furthermore, the mechanisms of action diverge significantly: neoandrographolide inhibits NO production in vitro and ex vivo [2], whereas 14-deoxyandrographolide is known to activate NOS and guanylate cyclase, leading to vasorelaxation [3]. These divergent and sometimes opposing activities underscore the critical need for a compound-specific, evidence-based approach to sourcing and experimental design. The following quantitative evidence guide provides the data necessary to differentiate andropanolide from these close analogs for specific research applications.

Andropanolide: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Andropanolide's Superior NO Inhibitory Activity Relative to Neoandrographolide

In LPS-stimulated RAW264.7 macrophages, andropanolide exhibits a markedly lower IC50 value for the inhibition of nitric oxide (NO) production compared to neoandrographolide. This indicates a significantly higher potency in suppressing this key pro-inflammatory mediator in this cellular model. While andropanolide inhibits NO overproduction with an IC50 of 13.4 µM [1], neoandrographolide, another diterpenoid from the same plant, has a reported IC50 of 35.5 µM in a comparable assay system [2][3].

Anti-inflammatory Immunomodulation Natural Product Pharmacology

Comparative Broad-Spectrum Cytotoxicity: Andropanolide vs. Andrographolide

Andropanolide exhibits moderate, broad-spectrum in vitro cytotoxicity against a panel of five human cancer cell lines, with IC50 values ranging from 31.8 to 45.9 µM [1]. This profile contrasts with andrographolide, the major plant constituent, which demonstrates a much wider range of potency depending on the cell line. For example, andrographolide is highly potent against HL-60 leukemia cells (IC50 = 14.01 µg/mL [2]), but much less potent against HepG2 hepatocellular carcinoma cells (IC50 = 40.2 ± 9.6 µM [3]). Andropanolide's IC50 of 39.5 µM against HepG2 cells falls within the range of andrographolide's activity, suggesting comparable, not superior, efficacy in this particular cell line.

Oncology Cytotoxicity Anticancer Drug Discovery

Andropanolide's Predicted ADME Profile: Enhanced Intestinal Absorption vs. Andrographolide

In silico ADME predictions indicate a significant difference in the oral absorption potential of andropanolide compared to its major analog, andrographolide. Andropanolide is predicted to have 98.4% human intestinal absorption, while andrographolide is predicted to have only 63.4% [1]. This difference is supported by predicted Caco-2 permeability values of 1.24 for andropanolide and 0.501 for andrographolide, indicating superior passive permeability across the intestinal epithelium. The data suggest that andropanolide may possess more favorable oral bioavailability characteristics, a critical limitation for andrographolide in drug development.

Drug Development ADME Pharmacokinetics

Andropanolide's Topological Polar Surface Area (TPSA) Suggests Distinct Pharmacokinetic Behavior

The topological polar surface area (TPSA) of andropanolide is 87.0 Ų, a value that is significantly lower than that of andrographolide (86.99 Ų based on one source, but another source reports a much higher value of 197.83 Ų for andrographolide, the discrepancy likely due to different calculation methods) [1][2]. However, it is notably higher than the TPSA of neoandrographolide (125.68 Ų) [2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The distinct TPSA values for these three closely related diterpenoids indicate that they are likely to exhibit different pharmacokinetic properties in vivo.

Medicinal Chemistry Physicochemical Properties Drug Design

Prioritized Application Scenarios for Andropanolide Based on Quantitative Differentiation


Investigating NO-Mediated Inflammation with Superior In Vitro Potency

Researchers studying the modulation of nitric oxide (NO) in inflammatory pathways should prioritize andropanolide over other Andrographis-derived ent-labdanes like neoandrographolide. Its 2.6-fold higher potency (IC50 of 13.4 µM vs. 35.5 µM) in the LPS-stimulated RAW264.7 macrophage model makes it a more efficacious tool for inhibiting NO production in vitro [1][2]. This allows for lower compound concentrations to be used, potentially reducing off-target or cytotoxic effects in cellular assays.

Oral Bioavailability Studies and Formulation Development

In silico ADME predictions suggest andropanolide possesses significantly enhanced potential for oral absorption compared to the major constituent andrographolide (98.4% vs. 63.4% predicted human intestinal absorption) [3]. This positions andropanolide as a compelling candidate for formulation studies aimed at developing orally bioavailable diterpenoid therapeutics. It can serve as a lead compound or a comparator in efforts to improve the notoriously poor oral pharmacokinetics of this natural product class.

Structure-Activity Relationship (SAR) Studies on ent-Labdane Diterpenoids

The unique physicochemical profile of andropanolide, including its TPSA of 87.0 Ų, which is distinct from that of andrographolide and neoandrographolide, makes it an essential compound for SAR investigations [2]. By comparing its biological activities (e.g., moderate, broad-spectrum cytotoxicity [4]) and predicted ADME properties to its close structural analogs, researchers can deconvolute the contribution of specific functional groups and stereochemical features to pharmacological and pharmacokinetic outcomes.

Broad-Spectrum Cytotoxicity Screening in Cancer Research

Andropanolide demonstrates consistent, moderate cytotoxicity across a diverse panel of five human cancer cell lines (IC50 range: 31.8-45.9 µM) [4]. This broad-spectrum activity, while not as potent as andrographolide in some specific cell lines, makes it a valuable reference compound for screening campaigns and for exploring mechanisms of action that are not strictly dependent on high potency. Its use can help identify novel targets or pathways that are modulated by a wider range of diterpenoid concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andropanolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.